molecular formula C9H12ClN3O4S B12777629 Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester CAS No. 116943-55-6

Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester

Cat. No.: B12777629
CAS No.: 116943-55-6
M. Wt: 293.73 g/mol
InChI Key: BGKNXMAEEVFBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbamic acid moiety linked to a 3-pyridinylmethyl group via an amino sulfonyl linkage, and further esterified with a 2-chloroethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps, starting with the preparation of the 3-pyridinylmethylamine. This intermediate is then reacted with a sulfonyl chloride derivative to form the corresponding sulfonamide. The final step involves the esterification of the sulfonamide with 2-chloroethyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The 2-chloroethyl ester group can be substituted with other nucleophiles to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of esters or amides.

Scientific Research Applications

Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the 2-chloroethyl ester group can undergo hydrolysis to release the active sulfonamide, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, methyl ester
  • Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, ethyl ester
  • Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, propyl ester

Uniqueness

The uniqueness of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester lies in its 2-chloroethyl ester group, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.

Properties

CAS No.

116943-55-6

Molecular Formula

C9H12ClN3O4S

Molecular Weight

293.73 g/mol

IUPAC Name

2-chloroethyl N-(pyridin-2-ylmethylsulfamoyl)carbamate

InChI

InChI=1S/C9H12ClN3O4S/c10-4-6-17-9(14)13-18(15,16)12-7-8-3-1-2-5-11-8/h1-3,5,12H,4,6-7H2,(H,13,14)

InChI Key

BGKNXMAEEVFBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)NC(=O)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.